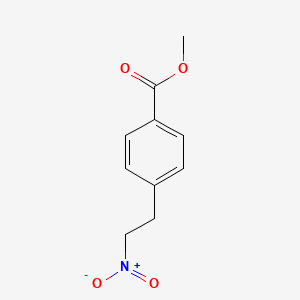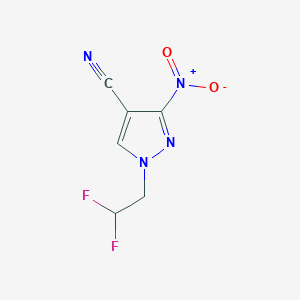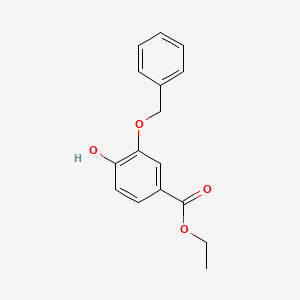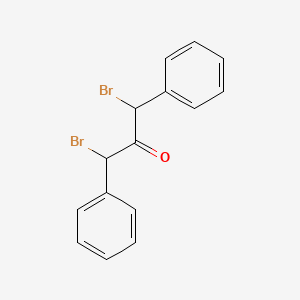![molecular formula C15H16N3O2+ B11715426 1-[2-(benzylamino)-2-oxoethyl]-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715426.png)
1-[2-(benzylamino)-2-oxoethyl]-4-[(E)-(hydroxyimino)methyl]pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is a complex organic compound with a pyridinium core This compound is notable for its unique structure, which includes a benzylcarbamoyl group and a hydroxyimino group attached to the pyridinium ring
Métodos De Preparación
The synthesis of 1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM typically involves multiple steps. The synthetic route often starts with the preparation of the pyridinium core, followed by the introduction of the benzylcarbamoyl and hydroxyimino groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The benzylcarbamoyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in certain reactions.
Medicine: It is being investigated for its antiviral properties and potential use in drug development.
Mecanismo De Acción
The mechanism of action of 1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The molecular pathways involved may include signal transduction pathways and metabolic processes .
Comparación Con Compuestos Similares
1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM can be compared with other pyridinium compounds such as:
1-Benzyl-3-MethylImidazolium: Similar in structure but with an imidazolium core.
4-Benzylcarbamoyl-1-methylpyridin-1-ium iodide: Shares the benzylcarbamoyl group but differs in other substituents.
Obidoxime: A pyridinium compound with different functional groups and applications. The uniqueness of 1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H16N3O2+ |
|---|---|
Peso molecular |
270.31 g/mol |
Nombre IUPAC |
N-benzyl-2-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]acetamide |
InChI |
InChI=1S/C15H15N3O2/c19-15(16-10-13-4-2-1-3-5-13)12-18-8-6-14(7-9-18)11-17-20/h1-9,11H,10,12H2,(H,16,19)/p+1 |
Clave InChI |
RGHUBLRXRSRTHN-UHFFFAOYSA-O |
SMILES isomérico |
C1=CC=C(C=C1)CNC(=O)C[N+]2=CC=C(C=C2)/C=N/O |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C[N+]2=CC=C(C=C2)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)


![1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11715365.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11715371.png)

![N-(2-cyanoethyl)-4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide](/img/structure/B11715382.png)

![(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol](/img/structure/B11715394.png)




